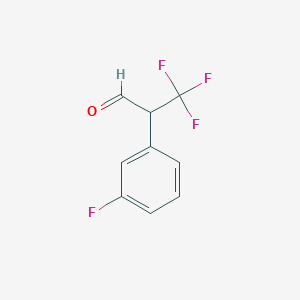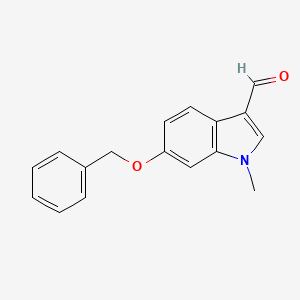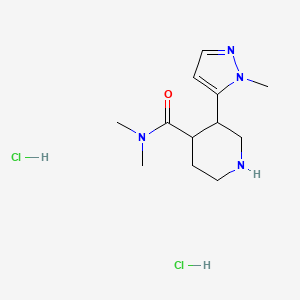
3,3,3-三氟-2-(3-氟苯基)丙醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14. The purity is usually 95%.
BenchChem offers high-quality 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化合物的环境降解聚氟烷基化学品与3,3,3-三氟-2-(3-氟苯基)丙醛具有结构相似性,在各种工业应用中被广泛使用,因为它们具有独特的性质。然而,它们在环境中的降解,特别是在环境设置中,由于其潜在的毒性效应,引起了重大关注。对这些化学品的微生物降解途径的研究突显了氟化合物在环境中经历的复杂相互作用和转化。这样的研究对于理解这些物质的命运和影响至关重要,包括3,3,3-三氟-2-(3-氟苯基)丙醛对生态系统和人类健康的影响 (Liu & Avendaño, 2013)。
水介质中的氟烷基化反应氟烷基化方法的进步,特别是在水中,标志着朝着环境友好的化学合成迈出了一大步,影响了类似3,3,3-三氟-2-(3-氟苯基)丙醛的化合物的生产和操纵。这些技术允许将氟化基团引入分子中,影响其物理、化学和生物性质,这对于新药物、农药和功能材料的开发至关重要 (Song et al., 2018)。
抗结核药物设计在抗结核药物中战略性地放置三氟甲基基团展示了氟化合物的潜在药用应用,包括3,3,3-三氟-2-(3-氟苯基)丙醛的衍生物。这些修饰可以显著增强药物的药效动力学和药代动力学性质,突显了氟化取代基在药物设计和开发领域的重要性 (Thomas, 1969)。
蛋白质设计中的氟探索将氟化氨基酸引入蛋白质中开辟了增强蛋白质稳定性和引入新性质的新途径。这一研究领域可能涉及像3,3,3-三氟-2-(3-氟苯基)丙醛这样的化合物作为构建块或中间体,用于合成氟化氨基酸,旨在创造具有增强化学和热稳定性以及新生物活性的蛋白质 (Buer & Marsh, 2012)。
安全和危害
作用机制
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic and fluorinated compounds .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal. Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can influence the activity of the target .
Biochemical Pathways
Fluorinated compounds can have diverse effects depending on their structure and the specific biological targets they interact with .
Pharmacokinetics
Fluorinated compounds are often metabolically stable, and the presence of the fluorine atom can affect the compound’s lipophilicity, which in turn can influence absorption and distribution .
Action Environment
The action, efficacy, and stability of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Specific details would require further study .
生化分析
Biochemical Properties
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal plays a significant role in biochemical reactions, particularly those involving fluorinated compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in detoxification processes and metabolic regulation. Additionally, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function and metabolic processes .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic regulation and oxidative stress responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fluorinated compounds. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic regulation .
Transport and Distribution
Within cells and tissues, 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
属性
IUPAC Name |
3,3,3-trifluoro-2-(3-fluorophenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-5,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZBJGXKSHGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)


![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)


![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)
